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Compound of Interest

Compound Name: FC131 Tfa

Cat. No.: B10817719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FC131 Tfa,

a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The

information presented herein is compiled from publicly available data and is intended to serve

as a comprehensive resource for researchers and drug development professionals working

with this compound.

Core Properties of FC131 Tfa
FC131 is a cyclic pentapeptide that has been identified as a highly effective inhibitor of the

interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also

known as CXCL12). This antagonistic activity forms the basis of its therapeutic potential in

various disease contexts, including HIV-1 infection and cancer metastasis. The trifluoroacetate

(Tfa) salt of FC131 is a common formulation used in research settings.

Quantitative Analysis of In Vitro Activity
The primary in vitro activity of FC131 Tfa is its ability to block the binding of SDF-1 to CXCR4.

This has been quantified through competitive binding assays. Additionally, its functional

consequence as an inhibitor of HIV-1 entry has been evaluated.
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Parameter Value Assay Description

IC50 4.5 nM

Inhibition of [125I]-SDF-1

binding to CXCR4-expressing

cells.[1][2][3][4][5]

Anti-HIV Activity Reported
Inhibition of HIV-1 entry into

target cells.[1][2][3][5]

Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the

presented data and for the design of future studies.

[125I]-SDF-1 Competitive Binding Assay
This assay is fundamental to determining the binding affinity of FC131 Tfa for the CXCR4

receptor.

Principle: This is a radioligand binding assay that measures the ability of a test compound

(FC131 Tfa) to compete with a radiolabeled ligand ([125I]-SDF-1) for binding to a target

receptor (CXCR4) expressed on the surface of cells. The concentration of the test compound

that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Protocol:

Cell Culture: A cell line that endogenously or recombinantly expresses a high level of CXCR4

is used. These cells are cultured under standard conditions and harvested for the assay.

Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent

(e.g., HEPES), salts, and a source of protein (e.g., bovine serum albumin) to reduce non-

specific binding.

Reaction Mixture: The assay is performed in microtiter plates. Each well contains the

CXCR4-expressing cells, a fixed concentration of [125I]-SDF-1, and varying concentrations

of the unlabeled competitor, FC131 Tfa.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4 °C) for a

defined period to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated

from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber

filter, which traps the cells with the bound ligand.

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using a gamma

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of FC131 Tfa.

Anti-HIV-1 Entry Assay
This cell-based assay evaluates the functional consequence of CXCR4 antagonism by FC131
Tfa, specifically its ability to inhibit the entry of T-tropic (X4) strains of HIV-1 into target cells.

Principle: T-tropic strains of HIV-1 utilize the CXCR4 receptor as a co-receptor (along with CD4)

to gain entry into host cells. By blocking the interaction of the viral envelope glycoprotein gp120

with CXCR4, FC131 Tfa can prevent viral entry and subsequent infection. The inhibition of viral

replication is typically measured by quantifying a viral protein (e.g., p24 antigen) or the activity

of a reporter gene in the target cells.

Protocol:

Target Cells: A susceptible cell line that expresses both CD4 and CXCR4 (e.g., CEM-GFP

cells) is used.

Pre-incubation with Inhibitor: The target cells are pre-incubated with various concentrations

of FC131 Tfa for a specified time.

Viral Infection: A known amount of an X4-tropic HIV-1 strain is added to the cell cultures.
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Incubation: The virus and cells are incubated together for a period that allows for viral entry

and the initiation of replication.

Wash and Culture: After the infection period, the cells are washed to remove the unbound

virus and then cultured for a few days in the continued presence of the inhibitor.

Quantification of Infection: The extent of viral infection is quantified. This can be done by:

p24 Antigen ELISA: Measuring the concentration of the viral p24 capsid protein in the cell

culture supernatant.

Reporter Gene Assay: Using a genetically engineered virus that expresses a reporter

gene (e.g., luciferase or green fluorescent protein) upon successful infection. The activity

of the reporter is then measured.

Data Analysis: The concentration of FC131 Tfa that inhibits viral replication by 50% (EC50) is

determined.

Signaling Pathways and Experimental Workflows
Visual representations of the CXCR4 signaling pathway and the experimental workflow for the

binding assay are provided below to facilitate a deeper understanding.
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Caption: CXCR4 Signaling and FC131 Tfa Inhibition.
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Caption: [¹²⁵I]-SDF-1 Competitive Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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